1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea
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Description
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as MTMU, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. MTMU belongs to the class of urea derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
Chemical Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) focused on the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties for enhancing inhibitory activities, demonstrating the compound's potential application in the development of treatments for conditions like Alzheimer's disease Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.
Corrosion Inhibition
Bahrami & Hosseini (2012) investigated the inhibition effect of certain organic compounds, including urea derivatives, on mild steel corrosion in a hydrochloric acid solution. Their findings highlight the potential of these compounds as efficient corrosion inhibitors, which could be beneficial in extending the lifespan of metal structures and components in industrial applications M. Bahrami, Seyed Mohammad Ali Hosseini, 2012.
Chemical and Spectroscopic Properties
Hunter & McNab (2010) explored the chemical and spectroscopic properties of the 3-hydroxythiophene system, indicating the substance's relevance in synthesizing compounds with specific optical properties. This research could inform the design of materials for electronic and photonic applications, showcasing the diverse scientific applications of related compounds G. Hunter, H. McNab, 2010.
HIV-1 Inhibition
A novel series of 6-substituted acyclouridine derivatives were found to be potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) replication, according to research by Baba et al. (1991). While this study is closely related to drug development, it underscores the compound's potential utility in designing new antiviral agents M. Baba, E. De Clercq, H. Tanaka, M. Ubasawa, H. Takashima, K. Sekiya, I. Nitta, K. Umezu, R. T. Walker, S. Mori, 1991.
properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-8-10-23-16(12)15(20)11-19-17(21)18-9-7-13-3-5-14(22-2)6-4-13/h3-6,8,10,15,20H,7,9,11H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWFDBIUINNWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea |
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